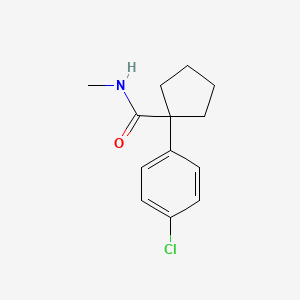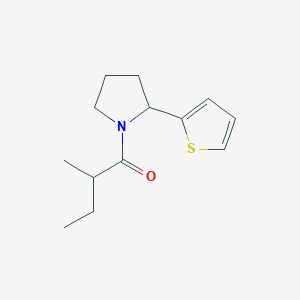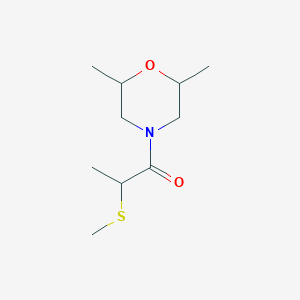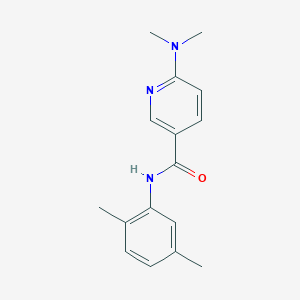
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in lab experiments include its potency and selectivity as a PKC inhibitor, as well as its ability to inhibit downstream signaling pathways involved in various cellular processes. However, the limitations of using 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
For the use of 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in scientific research include the development of new therapeutic agents for various diseases, the study of cellular signaling pathways, and the identification of new targets for PKC inhibition. In addition, further research is needed to determine the optimal dosage and administration of 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide for different applications.
Synthesemethoden
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 6-bromo-3-pyridinecarboxylic acid methyl ester, followed by the reaction with dimethylformamide dimethyl acetal. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been widely used in scientific research for its unique properties as a PKC inhibitor. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been used in the study of cellular signaling pathways and the development of new therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-12(2)14(9-11)18-16(20)13-7-8-15(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFLZKFNOFENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




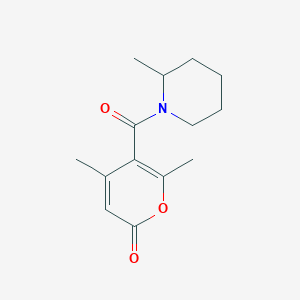
![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
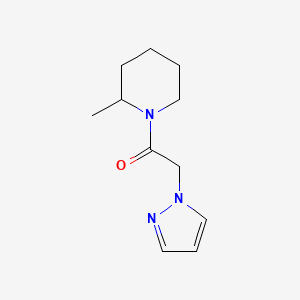
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
